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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B15617538

A comparative guide for researchers and drug development professionals

BPR1M97, a novel dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ
peptide (NOP) receptors, is emerging as a promising alternative to traditional opioid analgesics,
offering a significantly improved gastrointestinal side-effect profile. This guide provides a
comprehensive comparison of BPR1M97 with morphine and other relevant alternatives,
supported by experimental data, detailed protocols, and pathway visualizations to inform
preclinical and clinical research.

Mitigating Opioid-Induced Gastrointestinal
Dysfunction

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of traditional
MOP receptor agonists like morphine. BPR1M97's unique mechanism of action, which
combines MOP receptor agonism for analgesia with NOP receptor agonism, is thought to
counteract the constipating effects typically associated with opioid use.

Comparative Analysis of Gastrointestinal Transit
Inhibition

Experimental evidence from preclinical studies demonstrates BPR1M97's reduced impact on
gastrointestinal motility compared to morphine. The following table summarizes the key findings
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from studies utilizing the charcoal meal transit test, a standard preclinical assay for assessing
intestinal motility.

Efficacy in Pain Models Gastrointestinal Transit
Compound . . . o
(Antinociception ED50) Inhibition
127.1 + 34.65 pg/kg (thermal- Significantly less inhibition
BPR1M97 ) ) Hakg ( g Y )
stimulated pain)[1] compared to morphine[1]
_ Significant dose-dependent
Morphine - o
inhibition
Favorable side-effect profile,
ED50 values of 0.5-5.6 pg/kg including reduced
Cebranopadol (i.v.) in various rat pain gastrointestinal effects
models[2] compared to classical
opioids[3][4]
) Did not produce typical opioid-
100 times more potent than ] ) )
o related side effects, including
AT-121 morphine in non-human

] constipation, in non-human
primates[5] ]
primates[5][6]

Mechanism of Action: A Dual-Receptor Strategy

BPR1M97's advantageous profile stems from its distinct interactions with the MOP and NOP
receptors. It acts as a full agonist at the MOP receptor, responsible for its potent analgesic
effects. Concurrently, it functions as a G protein-biased agonist at the NOP receptor. This
biased agonism is crucial, as it is believed to modulate the undesirable effects of MOP receptor
activation, including gastrointestinal dysfunction.

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by BPR1M97 at the MOP
and NOP receptors.
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BPR1M97 signaling at the MOP receptor.
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BPR1M97's G protein-biased signaling at the NOP receptor.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key
preclinical assays are provided below.

Charcoal Meal Gastrointestinal Transit Assay

This assay is a widely used method to assess the in vivo effects of a compound on intestinal
motility.
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Fasting (12-18 hours,
water ad libitum)

Administer BPR1M97 or
vehicle (subcutaneous)

!

Wait 30 minutes

!

Administer charcoal meal
(e.g., 5% charcoal in 10% gum arabic,
0.1 mL/10g body weight, oral gavage)

!

Wait 20-30 minutes

!

Euthanize animal
(e.g., cervical dislocation)

!

Dissect small intestine
from pyloric sphincter to cecum

!

Measure total length of small intestine
and distance traveled by charcoal

!

Calculate % transit:
(distance traveled / total length) x 100

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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